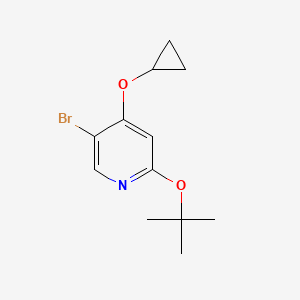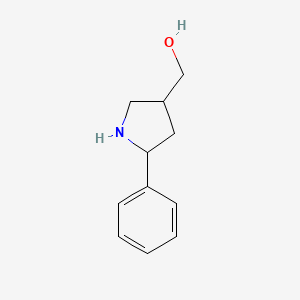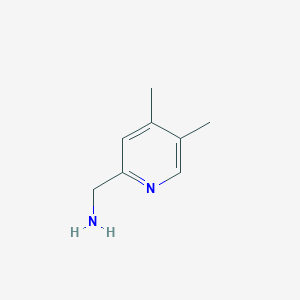
(4,5-Dimethylpyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a methylamine group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves the reaction of 4,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, enhancing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In industry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: Lacks the additional methyl groups at positions 4 and 5.
4-Methylpyridine: Lacks the methylamine group at position 2.
5-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at position 5.
Uniqueness
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the methylamine group at position 2 and the methyl groups at positions 4 and 5
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(4,5-dimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |
Clé InChI |
KBVSOPXRCQYOSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



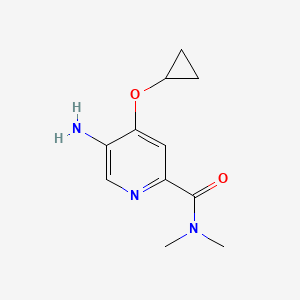
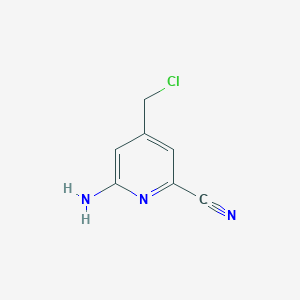
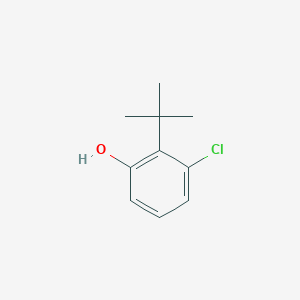
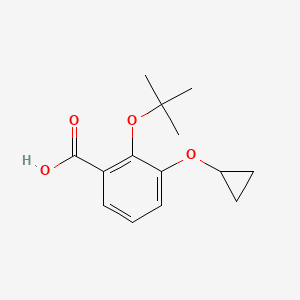
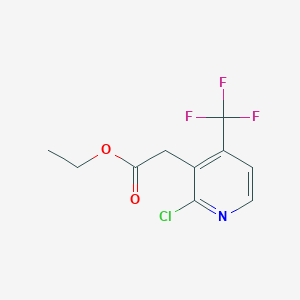
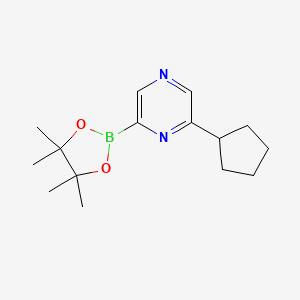
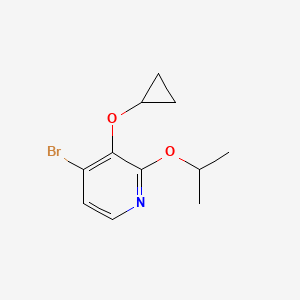
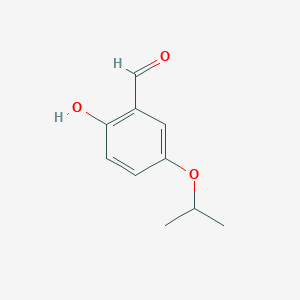
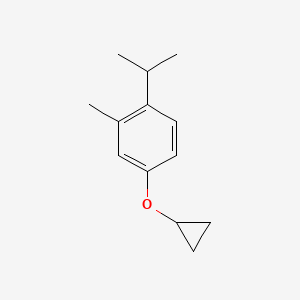
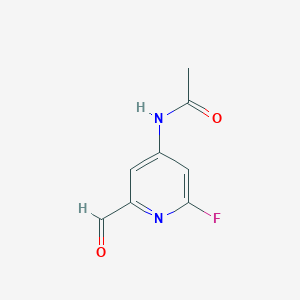
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
